molecular formula C12H15N3OS B6646083 N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide

N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide

Numéro de catalogue B6646083
Poids moléculaire: 249.33 g/mol
Clé InChI: QGEJHBZUMHPEGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide, also known as DMAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DMAT belongs to the class of thiazolidinone derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mécanisme D'action

The mechanism of action of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide involves the inhibition of various enzymes and proteins involved in disease progression. For example, N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide inhibits the activity of protein kinases such as cyclin-dependent kinase 5 and glycogen synthase kinase 3 beta, which are involved in cancer progression and neurodegeneration. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide also inhibits the activity of monoamine oxidase B, which is involved in the breakdown of dopamine in Parkinson's disease.
Biochemical and Physiological Effects
N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to exhibit a range of biochemical and physiological effects. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been shown to inhibit the activity of several enzymes involved in cancer progression, including protein kinases and histone deacetylases. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has also been found to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease. In Parkinson's disease, N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to inhibit the activity of monoamine oxidase B, which is involved in the breakdown of dopamine.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide is its ability to inhibit the activity of multiple enzymes and proteins involved in disease progression. This makes it a potential therapeutic agent for a range of diseases. However, one of the limitations of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide. One potential direction is the development of more water-soluble analogs of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide that can be administered more easily in vivo. Another direction is the investigation of the potential of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide as a therapeutic agent in other diseases such as diabetes and cardiovascular disease. Additionally, the mechanism of action of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide could be further elucidated to better understand its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide involves the reaction of 2-aminothiazoline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide as a white crystalline powder.

Applications De Recherche Scientifique

N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to exhibit anti-cancer activity by inhibiting the activity of several enzymes involved in cancer progression. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease. In Parkinson's disease, N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to inhibit the activity of an enzyme called monoamine oxidase B, which is involved in the breakdown of dopamine.

Propriétés

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-15(2)10-5-3-4-9(8-10)11(16)14-12-13-6-7-17-12/h3-5,8H,6-7H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEJHBZUMHPEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.